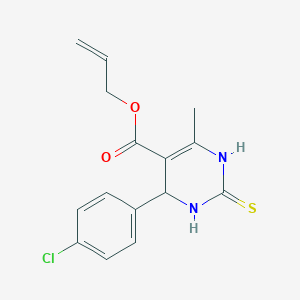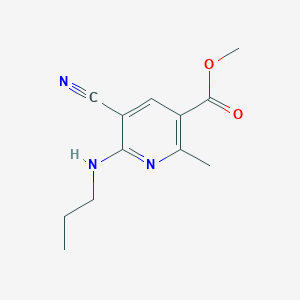
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate, also known as MPN, is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate involves the reaction of 2-methyl-5-nitropyridine with propylamine, followed by reduction of the resulting nitro compound and subsequent reaction with methyl cyanoacetate.
Starting Materials
2-methyl-5-nitropyridine, propylamine, methyl cyanoacetate, sodium borohydride, acetic acid, ethanol
Reaction
Step 1: 2-methyl-5-nitropyridine is reacted with propylamine in ethanol to form 2-methyl-5-(propylamino)nitropyridine., Step 2: The nitro group in 2-methyl-5-(propylamino)nitropyridine is reduced to an amino group using sodium borohydride in acetic acid., Step 3: Methyl cyanoacetate is added to the reaction mixture and heated to reflux in ethanol to form Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate.
Wirkmechanismus
The mechanism of action of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate is not fully understood. However, it has been reported to modulate several signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Biochemische Und Physiologische Effekte
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been shown to improve glucose uptake and insulin sensitivity in cells. Moreover, it has been reported to enhance memory and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has some limitations as well. It is not very water-soluble, which can limit its use in aqueous solutions. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
For the study of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate include investigating its potential as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Moreover, Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
methyl 5-cyano-2-methyl-6-(propylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-5-14-11-9(7-13)6-10(8(2)15-11)12(16)17-3/h6H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRODFSQMPNEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

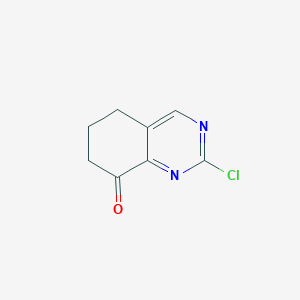
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)
![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2911521.png)
![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)
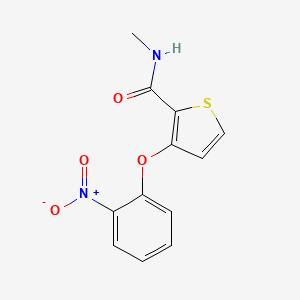
![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)
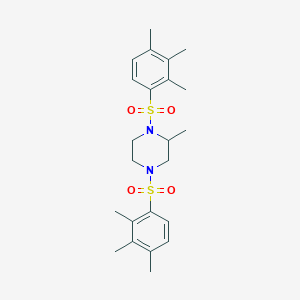
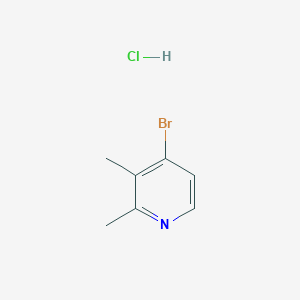
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
